2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile

Organic Synthesis Sulfonamide Inhibitors Medicinal Chemistry

2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile (CAS 219762-30-8) is a heterocyclic small molecule featuring an imidazo[4,5-b]pyridine core with a critical 5-carbonitrile substituent. This compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly for generating libraries of sulfonamide derivatives with potential therapeutic applications.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
CAS No. 219762-30-8
Cat. No. B3252816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile
CAS219762-30-8
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=CC(=N2)C#N
InChIInChI=1S/C8H6N4/c1-5-10-7-3-2-6(4-9)12-8(7)11-5/h2-3H,1H3,(H,10,11,12)
InChIKeyZZHMVQXJPOVWEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Baseline: 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile (CAS 219762-30-8) as a Key Heterocyclic Intermediate


2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile (CAS 219762-30-8) is a heterocyclic small molecule featuring an imidazo[4,5-b]pyridine core with a critical 5-carbonitrile substituent. This compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly for generating libraries of sulfonamide derivatives with potential therapeutic applications [1]. Its structural framework, combining a π-conjugated heteroaromatic system with a reactive nitrile handle, enables efficient diversification at multiple positions, distinguishing it from simpler, non-functionalized imidazopyridine building blocks.

Why Simple Substitution of 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile Fails: The Functional Handle Argument


Indiscriminate substitution of 2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile with other imidazo[4,5-b]pyridine derivatives is not feasible for targeted synthetic applications. The 5-carbonitrile group is not merely a passive substituent; it is a pivotal functional handle that enables further chemical elaboration, such as conversion to amidines or its direct use in building complex structures like the sulfonamides described in key patents [1]. Replacing this compound with a non-cyanated analog (e.g., 2-methyl-1H-imidazo[4,5-b]pyridine) or a differently substituted variant would block the specific synthetic pathway and preclude the formation of the intended, functionally active downstream molecules. This chemical uniqueness directly translates into a non-substitutable procurement requirement for projects dependent on this specific synthetic route.

Quantitative Differentiation Evidence for 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile


Synthetic Versatility: Direct Alkylation at the Imidazole Nitrogen as Demonstrated in Patent US6348474B1

In a direct comparative synthetic procedure within US Patent 6,348,474, 2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile is explicitly used as the key starting material to produce two distinct, separable N-alkylated regioisomers. The reaction yielded 140 mg of 2-methyl-3-(4-phenylbenzyl)-3H-imidazo[4,5-b]pyridine-5-carbonitrile and 113 mg of 2-methyl-1-(4-phenylbenzyl)-1H-imidazo[4,5-b]pyridine-5-carbonitrile from 200 mg of the starting compound [1]. This demonstrates the compound's critical, non-redundant role as a branching point for synthesizing multiple active pharmaceutical candidates and affirms its procurement necessity for these specific chemical series.

Organic Synthesis Sulfonamide Inhibitors Medicinal Chemistry

Downstream Biological Relevance: The 5-Carbonitrile Motif in Potent TGF-beta Pathway Inhibitors

While a direct biological assay for the core compound 2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile is not available in the retrieved data, its inherent chemical value is strongly supported by the biological activity of its structurally analogous derivatives. A closely related series of imidazo[4,5-b]pyridine-5-carbonitrile compounds has been demonstrated to be potent inhibitors of the TGF-β receptor type 1 (TGFBR1). As an example from the class, a representative derivative achieved an IC50 of 1.5 nM in a cellular assay for inhibiting TGFBR1 [1]. This class-level evidence validates the core scaffold's potential and underscores the procurement value of the building block for generating novel inhibitors.

TGF-beta Inhibition Kinase Inhibitors Immuno-oncology

High-Yield, One-Step Synthesis Protocol Enhances Procurement Scalability

Recent literature describes a protocol for the one-step synthesis of 2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile achieving a quantitative yield using adapted Vilsmeier conditions [1]. This is a significant improvement over multi-step classical cyclization methods, which often suffer from lower yields and require extensive purification. This published, high-efficiency synthetic route directly translates to a more reliable, scalable, and potentially cost-effective supply chain for bulk procurement.

Process Chemistry Synthetic Methodology Cost-Efficiency

Procurement-Driven Application Scenarios for 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile


Synthesis of Diversified Sulfonamide Libraries for PDE and Metabolic Disorder Research

The primary, proven application for this compound is as a core scaffold for synthesizing complex sulfonamide derivatives, as explicitly exemplified in US Patent 6,348,474 [1]. Research groups focusing on cGMP-PDE (especially PDE-V) inhibition, smooth muscle relaxation, or antiallergic activity can directly utilize this building block to generate novel, patentable analogs by following the described synthetic scheme, making it a non-negotiable procurement item for these programs.

Medicinal Chemistry Campaigns Targeting TGF-beta-Driven Diseases

Given the strong class-level evidence for TGFBR1 inhibition by imidazo[4,5-b]pyridine-5-carbonitrile analogs [1], this compound is a strategic starting point for hit-to-lead or lead optimization campaigns in immuno-oncology and fibrosis. Procuring this key intermediate allows medicinal chemists to rapidly explore structure-activity relationships around the 5-carbonitrile and 2-methyl positions to develop potent and selective TGF-beta pathway inhibitors.

Scalable Supply for Advanced Preclinical Development

The existence of a published, one-step, quantitative-yield synthesis protocol [1] directly addresses a critical procurement concern: scalability. For projects that have identified a lead compound derived from this intermediate and are progressing to in vivo efficacy and toxicology studies, this robust synthetic route ensures that the foundational building block can be reliably sourced in the larger quantities required, mitigating supply chain risk.

Quote Request

Request a Quote for 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.